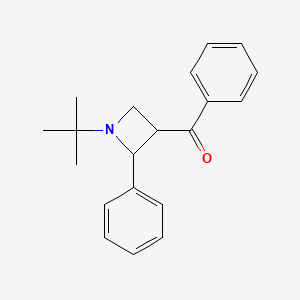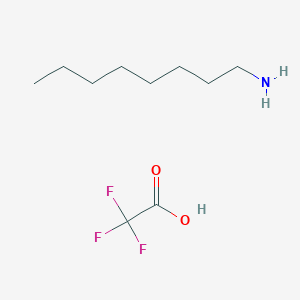
1-Octanamine, trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanamine, trifluoroacetate is a compound formed by the combination of 1-Octanamine and trifluoroacetic acid. 1-Octanamine, also known as octylamine, is an organic compound with the formula C8H19N. It is a primary amine with a straight-chain alkyl group. Trifluoroacetic acid, on the other hand, is a strong acid with the formula CF3COOH, known for its high acidity and volatility. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
Méthodes De Préparation
1-Octanamine, trifluoroacetate can be synthesized through the reaction of 1-Octanamine with trifluoroacetic acid. The reaction typically involves mixing equimolar amounts of 1-Octanamine and trifluoroacetic acid in a suitable solvent, such as dichloromethane, at room temperature. The reaction proceeds with the formation of a salt, which can be isolated by evaporating the solvent and recrystallizing the product from an appropriate solvent.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Octanamine, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The amine group in 1-Octanamine can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Octanamine may yield octanal or octanoic acid, while reduction may produce octylamine.
Applications De Recherche Scientifique
1-Octanamine, trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amides, esters, and other derivatives. Its strong acidity and volatility make it useful in various catalytic processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Octanamine, trifluoroacetate involves its interaction with molecular targets such as enzymes, receptors, and proteins. The trifluoroacetate group can enhance the compound’s binding affinity and specificity for these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, and alteration of protein conformation.
Comparaison Avec Des Composés Similaires
1-Octanamine, trifluoroacetate can be compared with other similar compounds, such as:
1-Octanamine, acetate: This compound has similar properties but with an acetate group instead of trifluoroacetate. It is less acidic and volatile compared to this compound.
1-Decanamine, trifluoroacetate: This compound has a longer alkyl chain, resulting in different physical and chemical properties. It may have higher hydrophobicity and different reactivity.
Trifluoroacetic acid: As a standalone compound, trifluoroacetic acid is widely used in organic synthesis and analytical chemistry. Its combination with 1-Octanamine enhances its applicability in various fields.
The uniqueness of this compound lies in its combination of a primary amine with a strong acid, resulting in a compound with distinct properties and applications.
Propriétés
Numéro CAS |
53726-98-0 |
|---|---|
Formule moléculaire |
C10H20F3NO2 |
Poids moléculaire |
243.27 g/mol |
Nom IUPAC |
octan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H19N.C2HF3O2/c1-2-3-4-5-6-7-8-9;3-2(4,5)1(6)7/h2-9H2,1H3;(H,6,7) |
Clé InChI |
JYQLMRDBFCEWJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




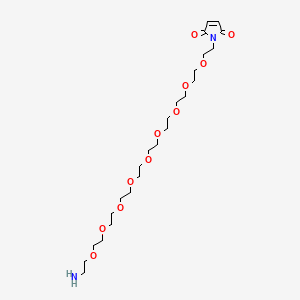
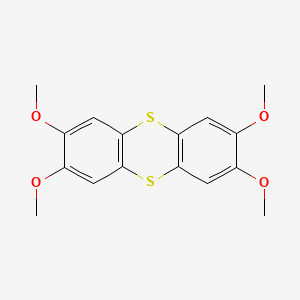


![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)


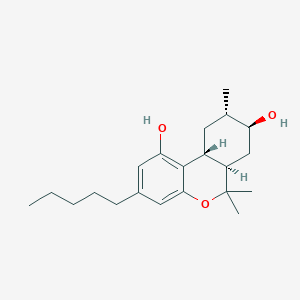
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)

